[1-(But-3-en-1-yl)cyclopentyl]methanamine
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Overview
Description
[1-(But-3-en-1-yl)cyclopentyl]methanamine: is an organic compound with the molecular formula C10H19N and a molecular weight of 153.27 g/mol It is a cyclopentyl derivative with a butenyl side chain and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-3-en-1-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with but-3-en-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(But-3-en-1-yl)cyclopentyl]methanamine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The butenyl side chain can participate in various substitution reactions, including halogenation and hydrohalogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), hydrohalogenation reagents
Major Products Formed
Oxidation: Oxides, imines
Reduction: Amine derivatives
Substitution: Halogenated butenyl derivatives
Scientific Research Applications
Chemistry: : [1-(But-3-en-1-yl)cyclopentyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new pharmaceuticals.
Industry: : The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(But-3-en-1-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The butenyl side chain may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanemethanamine
- Butenylamine
- Cyclopentylamine
Uniqueness: : [1-(But-3-en-1-yl)cyclopentyl]methanamine is unique due to the combination of a cyclopentyl ring and a butenyl side chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1-but-3-enylcyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-6-10(9-11)7-4-5-8-10/h2H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKYMFUJIHCDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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